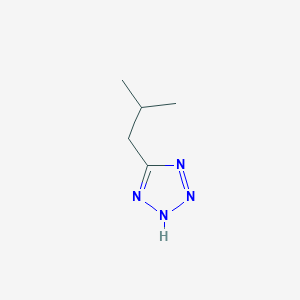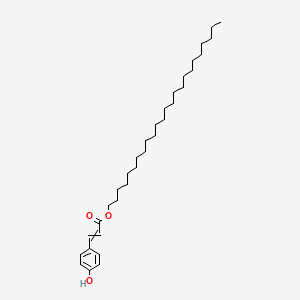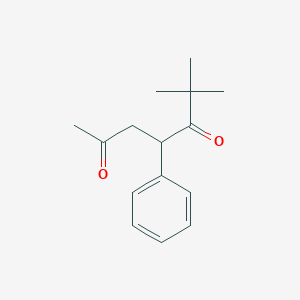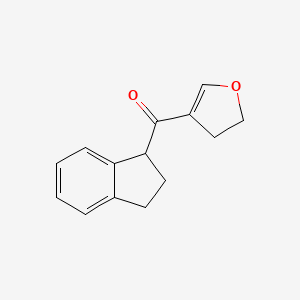
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is a complex organic compound that features both furan and indene moieties This compound is of interest due to its unique structural properties, which combine the reactivity of furan with the stability of indene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone typically involves multi-step organic reactions. One common method is the condensation of 2,3-dihydro-1H-indene-1-carboxaldehyde with 4,5-dihydrofuran in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated indenes and substituted furans.
Wissenschaftliche Forschungsanwendungen
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan and indene moieties allow the compound to bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene-1-one: Shares the indene moiety but lacks the furan ring.
4,5-Dihydrofuran-3-one: Contains the furan ring but lacks the indene moiety.
Uniqueness
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is unique due to its combination of furan and indene structures, which confer distinct reactivity and stability. This duality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
108939-81-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,3-dihydrofuran-4-yl(2,3-dihydro-1H-inden-1-yl)methanone |
InChI |
InChI=1S/C14H14O2/c15-14(11-7-8-16-9-11)13-6-5-10-3-1-2-4-12(10)13/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
MRYHQUKWLMCQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=COCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
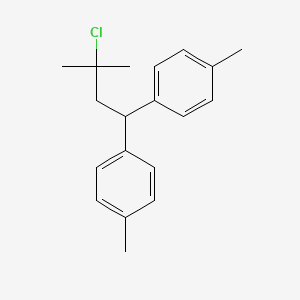


![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

